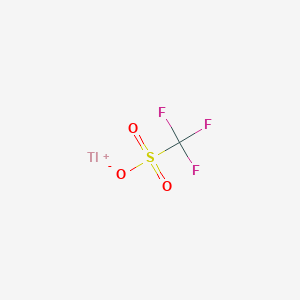
Diphenyl(quinuclidin-4-yl)methanol
Descripción general
Descripción
Diphenyl(quinuclidin-4-yl)methanol is a chemical compound with the molecular formula C20H23NO It is characterized by the presence of a quinuclidine ring attached to a diphenylmethanol moiety
Aplicaciones Científicas De Investigación
Diphenyl(quinuclidin-4-yl)methanol has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biological macromolecules.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, particularly in the development of new drugs and treatments.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diphenyl(quinuclidin-4-yl)methanol typically involves the reaction of quinuclidine with diphenylmethanol under specific conditions. One common method includes the use of a solvent such as chloroform (CHCl3) and a catalyst to facilitate the reaction. The reaction is carried out at room temperature, and the product is purified through standard techniques such as recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically produced in sealed, dry conditions to maintain its stability .
Análisis De Reacciones Químicas
Types of Reactions
Diphenyl(quinuclidin-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Substitution: The quinuclidine ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield ketones or aldehydes, while reduction can produce alcohols or hydrocarbons .
Mecanismo De Acción
The mechanism of action of Diphenyl(quinuclidin-4-yl)methanol involves its interaction with specific molecular targets and pathways. The quinuclidine ring and diphenylmethanol moiety contribute to its binding affinity and activity. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
- Diphenyl(piperidin-4-yl)methanol
- Diphenyl(morpholin-4-yl)methanol
- Diphenyl(pyrrolidin-4-yl)methanol
Uniqueness
Diphenyl(quinuclidin-4-yl)methanol is unique due to the presence of the quinuclidine ring, which imparts specific structural and functional properties. This distinguishes it from other similar compounds that contain different heterocyclic rings, such as piperidine, morpholine, or pyrrolidine.
Propiedades
IUPAC Name |
1-azabicyclo[2.2.2]octan-4-yl(diphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO/c22-20(17-7-3-1-4-8-17,18-9-5-2-6-10-18)19-11-14-21(15-12-19)16-13-19/h1-10,22H,11-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUUAKOZGGDHCRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
461648-39-5 | |
| Record name | 1-Azabicyclo[2.2.2]oct-4-yl(diphenyl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![8,9-Dihydro-5H-benzo[7]annulen-7(6H)-one](/img/structure/B52766.png)
![3-[(1-Phenylethyl)amino]propan-1-OL](/img/structure/B52768.png)









